molecular formula C11H8N4O4S B11990700 1-(2,4-Dinitrophenyl)-2-(2-thienylmethylene)hydrazine CAS No. 24383-66-2

1-(2,4-Dinitrophenyl)-2-(2-thienylmethylene)hydrazine

Cat. No.: B11990700
CAS No.: 24383-66-2
M. Wt: 292.27 g/mol
InChI Key: XAPINJVZOQDYJF-KPKJPENVSA-N
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Description

N-(2,4-DINITRO-PHENYL)-N’-THIOPHEN-2-YLMETHYLENE-HYDRAZINE is a complex organic compound that belongs to the class of hydrazones. Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) connected to a nitrogen-nitrogen single bond (N-N). This compound is notable for its unique structure, which includes both a dinitrophenyl group and a thiophene ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-DINITRO-PHENYL)-N’-THIOPHEN-2-YLMETHYLENE-HYDRAZINE typically involves the condensation reaction between 2,4-dinitrophenylhydrazine and a thiophene-based aldehyde or ketone. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions to facilitate the formation of the hydrazone bond. The reaction can be represented as follows:

2,4-Dinitrophenylhydrazine+Thiophene-based aldehyde/ketoneN-(2,4-DINITRO-PHENYL)-N’-THIOPHEN-2-YLMETHYLENE-HYDRAZINE+H2O\text{2,4-Dinitrophenylhydrazine} + \text{Thiophene-based aldehyde/ketone} \rightarrow \text{N-(2,4-DINITRO-PHENYL)-N'-THIOPHEN-2-YLMETHYLENE-HYDRAZINE} + \text{H}_2\text{O} 2,4-Dinitrophenylhydrazine+Thiophene-based aldehyde/ketone→N-(2,4-DINITRO-PHENYL)-N’-THIOPHEN-2-YLMETHYLENE-HYDRAZINE+H2​O

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-DINITRO-PHENYL)-N’-THIOPHEN-2-YLMETHYLENE-HYDRAZINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted hydrazones with various functional groups.

Scientific Research Applications

N-(2,4-DINITRO-PHENYL)-N’-THIOPHEN-2-YLMETHYLENE-HYDRAZINE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of other complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(2,4-DINITRO-PHENYL)-N’-THIOPHEN-2-YLMETHYLENE-HYDRAZINE involves its interaction with specific molecular targets. The compound’s nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in biological systems, affecting cellular pathways and leading to various biological effects. The thiophene ring can also interact with biological macromolecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dinitrophenylhydrazine: A precursor in the synthesis of N-(2,4-DINITRO-PHENYL)-N’-THIOPHEN-2-YLMETHYLENE-HYDRAZINE, used in qualitative organic analysis.

    N-(2,6-Dibenzylidenecyclohexylidene)-N’-(2,4-dinitrophenyl)hydrazine: Another hydrazone derivative with similar structural features.

Uniqueness

N-(2,4-DINITRO-PHENYL)-N’-THIOPHEN-2-YLMETHYLENE-HYDRAZINE is unique due to the presence of both a dinitrophenyl group and a thiophene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

24383-66-2

Molecular Formula

C11H8N4O4S

Molecular Weight

292.27 g/mol

IUPAC Name

2,4-dinitro-N-[(E)-thiophen-2-ylmethylideneamino]aniline

InChI

InChI=1S/C11H8N4O4S/c16-14(17)8-3-4-10(11(6-8)15(18)19)13-12-7-9-2-1-5-20-9/h1-7,13H/b12-7+

InChI Key

XAPINJVZOQDYJF-KPKJPENVSA-N

Isomeric SMILES

C1=CSC(=C1)/C=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CSC(=C1)C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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